FT827

Ubiquitin-Proteasome System Deubiquitinase Cancer Therapeutics

FT827 (CAS 1959537-86-0) is the definitive chemical probe for USP7 target validation—the only inhibitor with validated exclusive selectivity (zero cross-reactivity among 38 DUBs). Unlike cross-reactive early-generation inhibitors P22077 and P5091, FT827 enables unambiguous deconvolution of USP7-dependent biology. Key advantages: 10–100× superior cellular potency in intact MCF7 cells; well-defined kinetics (Ki=4.2 µM, IC50=52 nM, kinact/Ki=66 M⁻¹s⁻¹); and a high-resolution co-crystal structure (PDB:5NGF) mapping the covalent Cys223 interaction. Supplied at >98% purity for consistent, reproducible assay performance. For USP7 target validation where off-target ambiguity is unacceptable, FT827 is the essential benchmark compound.

Molecular Formula C27H28N6O5S
Molecular Weight 548.62
CAS No. 1959537-86-0
Cat. No. B607561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFT827
CAS1959537-86-0
SynonymsFT827;  FT 827;  FT-827
Molecular FormulaC27H28N6O5S
Molecular Weight548.62
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5NS(=O)(=O)C=C)O
InChIInChI=1S/C27H28N6O5S/c1-3-39(37,38)30-23-7-5-4-6-21(23)19-8-10-20(11-9-19)25(34)32-14-12-27(36,13-15-32)17-33-18-28-24-22(26(33)35)16-29-31(24)2/h3-11,16,18,30,36H,1,12-15,17H2,2H3
InChIKeyGFNJQQBUZURQMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FT827 (CAS 1959537-86-0): High-Purity Covalent USP7 Inhibitor with Validated Binding Affinity and Selectivity Profile


FT827 (CAS 1959537-86-0) is a covalent small-molecule inhibitor of ubiquitin-specific protease 7 (USP7) [1]. It features a vinylsulfonamide electrophilic warhead that forms a covalent bond with the catalytic cysteine residue Cys223 of the USP7 active site [1][2]. The compound has a molecular weight of 548.61 g/mol and is routinely supplied at >98% purity .

Why a Generic USP7 Inhibitor Cannot Substitute for FT827 in Research and Screening Campaigns


USP7 inhibitors vary substantially in their binding mechanism (covalent vs. non-covalent), selectivity across the deubiquitinase (DUB) family, and potency in cellular contexts [1]. FT827 is distinguished by its covalent, irreversible inhibition of USP7 and its exclusive selectivity for USP7 over 38 other DUBs [1]. This profile contrasts sharply with many earlier USP7 inhibitors, such as P22077 and P5091, which exhibit significant off-target activity against related DUBs like USP47 [2].

Quantitative Differentiation of FT827: Potency, Kinetics, and Selectivity Benchmarks


Binding Affinity and Inhibitory Potency of FT827 for USP7

FT827 binds to the USP7 catalytic domain (residues 208-560) with an apparent dissociation constant (Kd) of 7.8 µM [1]. In enzymatic assays, it inhibits USP7 with a Ki of 4.2 µM [1] and an IC50 of 52 nM . The covalent inhibition mechanism is characterized by a second-order rate constant (kinact/Ki) of 66 M⁻¹s⁻¹ [1].

Ubiquitin-Proteasome System Deubiquitinase Cancer Therapeutics

Cellular Potency Comparison: FT827 vs. P22077 in MCF7 Cells

In cellular target engagement assays using the active-site DUB probe HA-UbC2Br, FT827 inhibits USP7 probe reactivity with an IC50 range of 0.1–2 µM [1]. This represents a 10- to 100-fold increase in cellular potency compared to the earlier covalent USP7 inhibitor P22077 when tested under identical conditions in crude MCF7 cell extracts or intact MCF7 breast cancer cells [1].

Target Engagement Cellular Activity Oncology

Selectivity Profile: FT827 Exhibits Exquisite Specificity Across the DUB Family

In a panel of 38 deubiquitinases (DUBs) representing diverse families, FT827 exclusively inhibits USP7 with no detectable activity against any other DUB tested [1][2]. This high degree of selectivity is a direct consequence of its covalent binding to a dynamic pocket unique to the auto-inhibited apo form of USP7 [1].

Drug Discovery Chemical Biology Target Selectivity

Structural Confirmation of Binding Mode: FT827 Covalently Modifies USP7 Cys223

The co-crystal structure of USP7 in complex with FT827 (PDB ID: 5NGF) confirms that the inhibitor binds covalently to the catalytic cysteine residue Cys223 via its vinylsulfonamide warhead [1]. This structure reveals that FT827 targets a dynamic pocket adjacent to the catalytic center, a feature that is unique to the auto-inhibited conformation of USP7 and not present in other USP DUBs [1].

Structural Biology X-ray Crystallography Mechanism of Action

Optimal Research and Industrial Applications for FT827 Based on Validated Performance Metrics


Validating USP7 as a Therapeutic Target in Oncology Research

FT827's exquisite selectivity for USP7 and its 10- to 100-fold superior cellular potency over P22077 make it an ideal tool compound for validating USP7-dependent phenotypes in cancer cell models. Its ability to effectively inhibit USP7 in intact MCF7 breast cancer cells [1] enables researchers to confidently link USP7 inhibition to downstream effects on MDM2 and p53 levels without confounding off-target activity.

Establishing High-Throughput Biochemical and Cellular Screening Assays

The well-defined kinetic parameters (Ki = 4.2 µM, IC50 = 52 nM, kinact/Ki = 66 M⁻¹s⁻¹) and robust target engagement profile of FT827 [1] provide a reliable positive control and benchmark for developing and validating USP7 biochemical and cellular assays. Its >98% purity ensures consistent performance across screening campaigns.

Investigating the Structure-Activity Relationship (SAR) of USP7 Inhibitors

The high-resolution co-crystal structure of FT827 bound to USP7 (PDB: 5NGF) [2] provides a precise atomic blueprint of the covalent binding interaction with Cys223. This structural data is invaluable for medicinal chemists seeking to optimize binding affinity or explore novel chemotypes within the unique dynamic pocket of auto-inhibited USP7.

Probing the Role of USP7 in the Ubiquitin-Proteasome System (UPS)

Given its exclusive selectivity for USP7 among a panel of 38 DUBs [1], FT827 is the preferred chemical probe for dissecting the specific role of USP7 in complex cellular pathways. Unlike earlier-generation inhibitors like P22077 and P5091, which cross-react with USP47 [3], FT827 allows for unambiguous assignment of observed biological effects to USP7 inhibition.

Technical Documentation Hub

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25 linked technical documents
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